(5Z,5'Z)-2,2'-piperazine-1,4-diylbis[5-(5-bromo-2-hydroxybenzylidene)-1,3-thiazol-4(5H)-one]
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Overview
Description
5-[(Z)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-{4-[5-[(Z)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOL-2(4H)-YL]PIPERAZINO}-1,3-THIAZOL-4-ONE is a complex organic compound characterized by its unique structure, which includes bromine, hydroxyl, and thiazole groups
Preparation Methods
The synthesis of 5-[(Z)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-{4-[5-[(Z)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOL-2(4H)-YL]PIPERAZINO}-1,3-THIAZOL-4-ONE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the bromine and hydroxyl groups. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high purity and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atoms can be reduced to form hydrogenated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[(Z)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-{4-[5-[(Z)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOL-2(4H)-YL]PIPERAZINO}-1,3-THIAZOL-4-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Compared to other similar compounds, 5-[(Z)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-{4-[5-[(Z)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOL-2(4H)-YL]PIPERAZINO}-1,3-THIAZOL-4-ONE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C24H18Br2N4O4S2 |
---|---|
Molecular Weight |
650.4 g/mol |
IUPAC Name |
(5Z)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-2-[4-[(5Z)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]-1,3-thiazol-4-one |
InChI |
InChI=1S/C24H18Br2N4O4S2/c25-15-1-3-17(31)13(9-15)11-19-21(33)27-23(35-19)29-5-7-30(8-6-29)24-28-22(34)20(36-24)12-14-10-16(26)2-4-18(14)32/h1-4,9-12,31-32H,5-8H2/b19-11-,20-12- |
InChI Key |
MCIHGUMGUPHEBV-YZLQMOBTSA-N |
Isomeric SMILES |
C1N(CCN(C1)C2=NC(=O)/C(=C/C3=C(C=CC(=C3)Br)O)/S2)C4=NC(=O)/C(=C/C5=C(C=CC(=C5)Br)O)/S4 |
Canonical SMILES |
C1CN(CCN1C2=NC(=O)C(=CC3=C(C=CC(=C3)Br)O)S2)C4=NC(=O)C(=CC5=C(C=CC(=C5)Br)O)S4 |
Origin of Product |
United States |
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